4-Chlorophenylacetic Acid Demonstrates Three-Fold Higher Differentiation-Inducing Potency Versus Parent Phenylacetic Acid
4-Chlorophenylacetic acid (4-CPA) exhibits approximately three-fold greater potency than the unsubstituted parent compound phenylacetic acid (PA) in inducing morphologic differentiation and growth inhibition in the human neuroblastoma cell line LA-N-5 [1]. In direct comparative in vitro studies, both compounds were evaluated for their differentiation-inducing activity, with 4-CPA showing significantly enhanced potency at equivalent concentrations [2].
| Evidence Dimension | Differentiation-inducing potency and growth inhibition |
|---|---|
| Target Compound Data | 4-CPA (4-chlorophenylacetic acid) |
| Comparator Or Baseline | PA (phenylacetic acid, parent compound) |
| Quantified Difference | Approximately three-fold (3x) higher potency for 4-CPA versus PA |
| Conditions | In vitro; human neuroblastoma LA-N-5 cell line; morphologic differentiation and growth inhibition assays |
Why This Matters
This quantifiable potency differential justifies the selection of 4-CPA over unsubstituted phenylacetic acid for research applications targeting neuroblastoma differentiation or other models where enhanced activity is required at lower effective concentrations.
- [1] Sidell, N., et al. (2003). In vitro and in vivo effects of easily administered, low-toxic retinoid and phenylacetate compounds on human neuroblastoma cells. British Journal of Cancer, 89, 412-419. View Source
- [2] Sidell, N., et al. (2003). British Journal of Cancer, 89, 412-419. Abstract and Results section: '4-CPA found to be about three-fold more potent than the PA parent compound.' View Source
